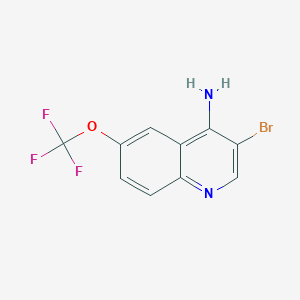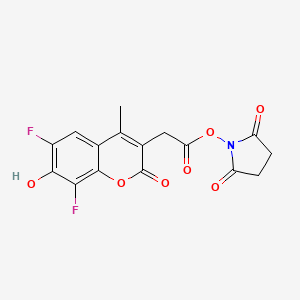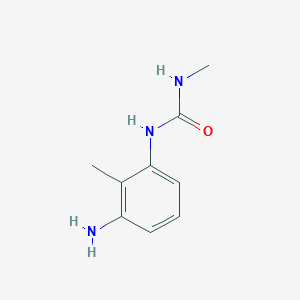
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is a chlorinated pyridazine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. Its molecular structure consists of a pyridazine ring substituted with three chlorine atoms and an ethyl ester group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride. The reaction is carried out in a nitrogen-purged Schlenk flask, heated to 100°C for several hours. The product is then purified through a series of extractions and chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridazine derivatives, while reduction can produce partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Ethyl 3,6-dichloropyridazine-4-carboxylate
- Ethyl 4,6-dichloropyridazine-3-carboxylate
Comparison: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is unique due to the presence of three chlorine atoms on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different substitution patterns and bioactivity profiles, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H5Cl3N2O2 |
|---|---|
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
ethyl 4,5,6-trichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-2-14-7(13)5-3(8)4(9)6(10)12-11-5/h2H2,1H3 |
Clave InChI |
PZUCZOKXVPNSST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN=C(C(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)

![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)




![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)



![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)

